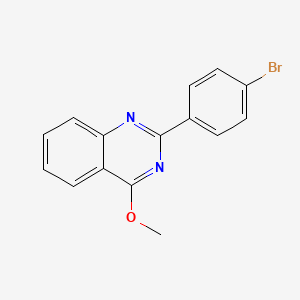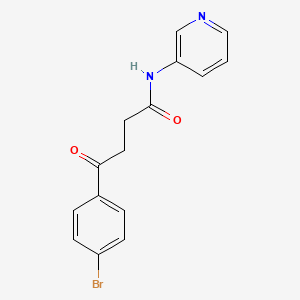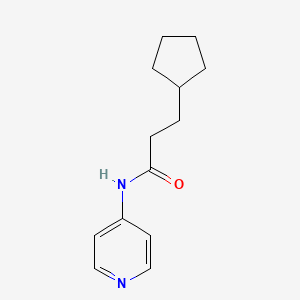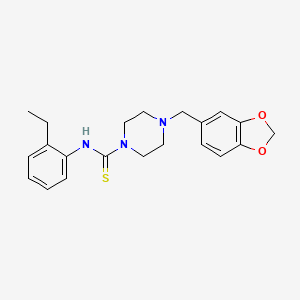
2-(4-bromophenyl)-4-methoxyquinazoline
Descripción general
Descripción
2-(4-bromophenyl)-4-methoxyquinazoline, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s for the treatment of metabolic and cardiovascular diseases, but it gained popularity in the bodybuilding and athletic communities due to its potential to enhance physical performance. The purpose of
Aplicaciones Científicas De Investigación
Microwave-Assisted Cleavage
A study by Fredriksson and Stone-Elander (2002) presented a microwave-enhanced method for rapid demethylation of methyl phenyl ethers. This method was applied to 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), illustrating the feasibility of cleaving methoxy groups and offering a direct route for synthesizing precursor compounds for radiochemical labeling and deprotection of hydroxyl-containing aromatic rings (Fredriksson & Stone-Elander, 2002).
Synthesis of Key Intermediates
Li Rong-dong (2011) synthesized 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for vandetanib, an antagonist of the VEGFR and EGFR. This compound was obtained from 4-hydroxy-3-methoxybenzoic acid in several steps, highlighting its importance in the synthesis of significant pharmacological agents (Li Rong-dong, 2011).
Development of PET Imaging Agents
Chen et al. (2012) synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives, including N-(3-bromophenyl)-6-(2-[(18)F]fluoroethoxy)-7-methoxyquinazolin-4-amine, as potential PET imaging agents for tumor detection. These compounds demonstrated significant tumor accumulation and rapid clearance from muscle and blood in animal models, indicating their potential in cancer imaging (Chen et al., 2012).
Anticancer Agent with High BBB Penetration
Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an effective anticancer agent. This compound exhibited excellent blood-brain barrier penetration and efficacy in cancer models, demonstrating its potential in treating brain-related cancers (Sirisoma et al., 2009).
Rhodium-Catalyzed Synthesis
He et al. (2016) developed a method for synthesizing highly functionalized 4-bromo-1,2-dihydroisoquinolines. They proposed a bromonium ylide as the key intermediate, formed by the intramolecular nucleophilic attack of benzyl bromide on an α-imino rhodium carbene. This study highlights the chemical versatility of bromophenyl compounds in complex organic syntheses (He et al., 2016).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4-methoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-19-15-12-4-2-3-5-13(12)17-14(18-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSGUGSMBFAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-methoxyquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)


![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)

![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)
